molecular formula C8H14O4S2 B101381 Diethyl dimercaptosuccinate CAS No. 17660-58-1

Diethyl dimercaptosuccinate

Cat. No. B101381
CAS RN: 17660-58-1
M. Wt: 238.3 g/mol
InChI Key: JZBUAOFTPQFECC-UHFFFAOYSA-N
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Description

Diethyl dimercaptosuccinate (DMSA) is a chelating agent that has been extensively used in scientific research for its ability to bind to heavy metals and remove them from the body. DMSA is a derivative of succinic acid and contains two sulfhydryl groups that enable it to form stable complexes with heavy metals such as lead, mercury, and cadmium.

Mechanism Of Action

Diethyl dimercaptosuccinate acts as a chelating agent by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Diethyl dimercaptosuccinate has a higher affinity for lead than for calcium, which allows it to selectively remove lead from the body without depleting essential minerals. Diethyl dimercaptosuccinate also has antioxidant properties that may contribute to its protective effects against heavy metal toxicity.

Biochemical And Physiological Effects

Diethyl dimercaptosuccinate has been shown to increase the excretion of heavy metals such as lead, mercury, and cadmium in the urine. Diethyl dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation associated with heavy metal toxicity. Diethyl dimercaptosuccinate has been found to have a low toxicity profile and is generally well-tolerated in humans.

Advantages And Limitations For Lab Experiments

Diethyl dimercaptosuccinate is a reliable and effective chelating agent that can be used to study the effects of heavy metal toxicity on the body. Diethyl dimercaptosuccinate is relatively easy to administer and has a low toxicity profile. However, Diethyl dimercaptosuccinate may not be effective in removing all heavy metals from the body, and its use may be limited by the availability of heavy metal testing methods.

Future Directions

Future research on Diethyl dimercaptosuccinate may focus on developing more sensitive and specific methods for detecting heavy metal toxicity in the body. There may also be opportunities to explore the use of Diethyl dimercaptosuccinate in combination with other chelating agents or antioxidants to enhance its efficacy in removing heavy metals and reducing oxidative stress. Additionally, further research may be needed to evaluate the long-term effects of Diethyl dimercaptosuccinate treatment on overall health and well-being.

Synthesis Methods

Diethyl dimercaptosuccinate can be synthesized by reacting diethyl malonate with thionyl chloride to form diethyl malonyl dichloride, which is then reacted with sodium sulfide to form Diethyl dimercaptosuccinate. The purity of Diethyl dimercaptosuccinate can be improved by recrystallization from ethanol.

Scientific Research Applications

Diethyl dimercaptosuccinate has been used in scientific research to study the effects of heavy metal toxicity on the body and to evaluate the efficacy of chelation therapy in removing heavy metals from the body. Diethyl dimercaptosuccinate has been shown to be effective in reducing blood lead levels in children with lead poisoning and in workers exposed to lead in their occupation. Diethyl dimercaptosuccinate has also been used to treat mercury toxicity in individuals exposed to mercury through dental amalgams or fish consumption.

properties

CAS RN

17660-58-1

Product Name

Diethyl dimercaptosuccinate

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

IUPAC Name

diethyl 2,2-bis(sulfanyl)butanedioate

InChI

InChI=1S/C8H14O4S2/c1-3-11-6(9)5-8(13,14)7(10)12-4-2/h13-14H,3-5H2,1-2H3

InChI Key

JZBUAOFTPQFECC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C(=O)OCC)(S)S

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)(S)S

Other CAS RN

17660-58-1

synonyms

DEDMS
diethyl dimercaptosuccinate

Origin of Product

United States

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